2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and azides .Molecular Structure Analysis
The 1,2,4-triazole ring is a planar, aromatic, and stable moiety. It has the ability to act as a hydrogen bond donor and acceptor, making it a versatile moiety in drug design .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the triazole ring. They can act as ligands, forming complexes with various metal ions .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are generally stable compounds. Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .Scientific Research Applications
Agricultural and Pharmaceutical Applications
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, with applications extending to the production of agricultural products, pharmaceuticals, and dyes. These compounds, including 3- and 4-substituted amino-1,2,4-triazoles, have been utilized in manufacturing insecticides, fungicides, plant growth regulators, and various medical drugs due to their antimicrobial and anti-ischemic properties. This highlights the critical role of triazole derivatives in enhancing agricultural productivity and addressing specific medical conditions (Nazarov et al., 2021).
Material Science and Organic Synthesis
In material science, triazole derivatives, including those related to 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride, have found applications in producing heat-resistant polymers, fluorescent products, and ionic liquids. These applications are vital in applied sciences, biotechnology, energy, and chemistry, demonstrating the versatility and wide-ranging utility of triazole compounds in developing advanced materials and technologies (Nazarov et al., 2021).
Corrosion Inhibition
1,2,3-Triazole derivatives have been reported as effective corrosion inhibitors for metals and alloys in aggressive media. The 1,4-disubstituted 1,2,3-triazole derivatives, prepared via copper-catalyzed azide-alkyne cycloaddition reactions, exhibit high efficiency in preventing corrosion. This property is significant for extending the lifespan of metal structures and components in various industrial applications, underlining the importance of triazole derivatives in materials chemistry and engineering (Hrimla et al., 2021).
Biomedical Research
In biomedical research, triazole derivatives are explored for their potential therapeutic applications, including antimicrobial, antifungal, and antiviral properties. These compounds are being studied for their efficacy in treating various diseases, showcasing the potential of triazole derivatives, including 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride, in developing new drugs and treatment modalities (Ohloblina, 2022).
Mechanism of Action
Target of Action
Compounds with a similar triazole ring structure have been reported to interact with various enzymes and receptors . For instance, 1,2,4-triazole derivatives have been designed to act as aromatase inhibitors .
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a similar triazole structure have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the triazole ring, are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It is known that the stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, which include this compound, can interact with various enzymes and proteins . For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . The nature of these interactions is often through the formation of hydrogen bonds .
Cellular Effects
Preliminary studies suggest that triazole derivatives may have cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-4(2)6(7)5-3-8-10-9-5;/h3-4,6H,7H2,1-2H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYRGRUIFBWMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-02-0 |
Source
|
Record name | 2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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